molecular formula C15H13Cl2NO5S B2368011 2,4-dichloro-5-[(4-ethoxyphenyl)sulfamoyl]benzoic Acid CAS No. 380341-80-0

2,4-dichloro-5-[(4-ethoxyphenyl)sulfamoyl]benzoic Acid

Cat. No.: B2368011
CAS No.: 380341-80-0
M. Wt: 390.23
InChI Key: UBECYVCXPYMEHH-UHFFFAOYSA-N
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Description

2,4-dichloro-5-[(4-ethoxyphenyl)sulfamoyl]benzoic acid is a chemical compound with the molecular formula C15H13Cl2NO5S and a molecular weight of 390.24 g/mol . This compound is known for its unique structure, which includes both chloro and sulfonyl groups, making it a subject of interest in various fields of scientific research.

Safety and Hazards

This compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin and eye irritation, and may cause respiratory irritation .

Biochemical Analysis

Biochemical Properties

It is known that similar compounds have shown inhibitory potential against α-amylase and α-glucosidase . These enzymes play a crucial role in carbohydrate metabolism, suggesting that 2,4-Dichloro-5-[(4-ethoxyphenyl)sulfamoyl]benzoic Acid may interact with these enzymes and potentially influence carbohydrate metabolism.

Cellular Effects

Based on its potential interaction with α-amylase and α-glucosidase , it can be hypothesized that this compound may influence cellular processes related to carbohydrate metabolism.

Molecular Mechanism

It has been suggested that similar compounds interact with the active site of enzymes through hydrogen bonding and different pi interactions . This suggests that this compound may exert its effects at the molecular level through similar interactions.

Metabolic Pathways

It is known that similar compounds, such as 2,4-D, undergo various transformations in plants, with predominant metabolic pathways and rates varying with different plant species .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-5-[(4-ethoxyphenyl)sulfamoyl]benzoic acid typically involves the reaction of 2,4-dichlorobenzoic acid with 4-ethoxyaniline in the presence of a sulfonylating agent . The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-5-[(4-ethoxyphenyl)sulfamoyl]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,4-dichloro-5-[(4-ethoxyphenyl)sulfamoyl]benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-dichloro-5-[(4-ethoxyphenyl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This compound may also interfere with cellular signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-dichloro-5-[(4-ethoxyphenyl)sulfamoyl]benzoic acid is unique due to the presence of both chloro and sulfonyl groups, as well as the ethoxyphenyl moiety. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

2,4-dichloro-5-[(4-ethoxyphenyl)sulfamoyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2NO5S/c1-2-23-10-5-3-9(4-6-10)18-24(21,22)14-7-11(15(19)20)12(16)8-13(14)17/h3-8,18H,2H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBECYVCXPYMEHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=C(C(=C2)C(=O)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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